molecular formula C14H20N4O4 B157557 Octanal 2,4-dinitrophenylhydrazone CAS No. 1726-77-8

Octanal 2,4-dinitrophenylhydrazone

Cat. No.: B157557
CAS No.: 1726-77-8
M. Wt: 308.33 g/mol
InChI Key: HIPWOUSEWCCFDN-XNTDXEJSSA-N
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Description

Octanal 2,4-dinitrophenylhydrazone: is a derivative of octanal, an aliphatic aldehyde, and 2,4-dinitrophenylhydrazine. This compound is primarily used as an analytical standard in various chemical analyses. It is known for its application in identifying and quantifying carbonyl compounds, particularly aldehydes and ketones, due to its ability to form stable hydrazone derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octanal 2,4-dinitrophenylhydrazone involves the reaction of octanal with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using sulfuric acid as a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon of octanal, followed by the elimination of water to form the hydrazone derivative .

Industrial Production Methods: Industrial production of 2,4-dinitrophenylhydrazones, including this compound, often involves the use of carbon dioxide pressure to optimize the reaction conditions. This method enhances the yield and purity of the product by controlling the reaction environment .

Chemical Reactions Analysis

Types of Reactions: Octanal 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions. The compound is formed through a condensation reaction between octanal and 2,4-dinitrophenylhydrazine, resulting in the elimination of water .

Common Reagents and Conditions:

    Reagents: Octanal, 2,4-dinitrophenylhydrazine, sulfuric acid (catalyst)

    Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures

Major Products: The major product of the reaction between octanal and 2,4-dinitrophenylhydrazine is this compound. This compound is characterized by its yellow to orange color and its stability, which makes it suitable for analytical purposes .

Scientific Research Applications

Octanal 2,4-dinitrophenylhydrazone has several applications in scientific research:

Comparison with Similar Compounds

  • Nonanal 2,4-dinitrophenylhydrazone
  • Hexanal 2,4-dinitrophenylhydrazone
  • Butyraldehyde 2,4-dinitrophenylhydrazone

Comparison: Octanal 2,4-dinitrophenylhydrazone is unique due to its specific aliphatic chain length, which influences its physical and chemical properties. Compared to shorter-chain aldehyde derivatives like Hexanal 2,4-dinitrophenylhydrazone, this compound has a higher molecular weight and different solubility characteristics. These differences can affect its behavior in analytical applications and its interaction with various reagents .

Properties

IUPAC Name

2,4-dinitro-N-[(E)-octylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-2-3-4-5-6-7-10-15-16-13-9-8-12(17(19)20)11-14(13)18(21)22/h8-11,16H,2-7H2,1H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPWOUSEWCCFDN-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1726-77-8
Record name NSC402247
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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